molecular formula C23H23N5O4 B2385500 N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895000-28-9

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2385500
CAS No.: 895000-28-9
M. Wt: 433.468
InChI Key: VLXKYMXCKYIVDA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl moiety to the pyrazolo[3,4-d]pyrimidine core using suitable reagents and catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a potential candidate for studying cellular processes and pathways.

    Medicine: Due to its potential therapeutic properties, it can be investigated for drug development and pharmaceutical applications.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can be compared with similar compounds such as:

    3,4-dimethoxy-N-phenylbenzamide: This compound has a similar dimethoxyphenyl group but lacks the pyrazolo[3,4-d]pyrimidine core.

    N-ethyl-4-methoxy-N-phenylbenzamide:

The uniqueness of this compound lies in its specific structural features and the potential biological activity conferred by the pyrazolo[3,4-d]pyrimidine core.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potentials based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyacetophenone with appropriate amines under reflux conditions. The resulting product is purified through recrystallization techniques. The yield and purity are critical for evaluating biological activity.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anticancer activities. For instance, similar compounds have shown significant inhibition of cancer cell lines such as leukemia and melanoma. A study reported that derivatives with pyrazolo structures demonstrated IC50 values indicating effective cytotoxicity against various cancer types including breast and colon cancers .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (μM)Reference
Compound AMelanoma62.61
Compound BLeukemia27.3
Compound CBreast Cancer43.4

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways effectively, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are crucial for combating oxidative stress-related diseases. Pyrazoles have been documented to exhibit significant antioxidant activities, contributing to their therapeutic potential in neuroprotection and age-related disorders .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Pyrazolo derivatives often act through the inhibition of cyclin-dependent kinases and other enzymes critical for cell cycle regulation and inflammatory responses .

Case Studies

Several studies have explored the pharmacological effects of similar pyrazolo compounds:

  • Study on Anticancer Activity : A recent investigation demonstrated that a related pyrazolo compound inhibited cell proliferation in human cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .
  • Inflammation Model : In vivo studies showed that pyrazolo compounds reduced markers of inflammation in animal models, suggesting their potential use in anti-inflammatory therapies .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-5-7-18(15(2)9-14)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-16-6-8-19(31-3)20(10-16)32-4/h5-11,13H,12H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXKYMXCKYIVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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